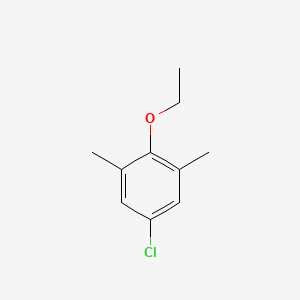

5-Chloro-2-ethoxy-1,3-dimethylbenzene

Descripción

5-Chloro-2-ethoxy-1,3-dimethylbenzene is a substituted benzene derivative characterized by a chlorine atom at position 5, an ethoxy group (-OCH₂CH₃) at position 2, and methyl groups (-CH₃) at positions 1 and 3. Its structural complexity makes it a valuable intermediate in organic synthesis and materials science.

Propiedades

IUPAC Name |

5-chloro-2-ethoxy-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-4-12-10-7(2)5-9(11)6-8(10)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLSDZXLSIEHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Regiochemical Considerations and Directing Effects

The target compound’s substitution pattern (chloro at position 5, ethoxy at position 2, and methyl groups at positions 1 and 3) necessitates precise control over sequential EAS reactions. The ethoxy group, an ortho/para director, competes with the deactivating chloro group (a meta director) and the steric bulk of the methyl substituents. Computational studies suggest that the chloro group’s meta placement relative to ethoxy arises from a combination of electronic deactivation at the ortho/para sites and steric hindrance from the 1,3-dimethyl groups.

Sequential Functionalization Pathways

Copper-Catalyzed Chlorination Methods

Adaptation of Patent-Based Protocols

The patent US20100234651A1 describes a bromination method using CuBr/LiBr with vinylidene chloride. Modifying this protocol for chlorination involves substituting CuCl₂ and increasing reaction times to 8 hours at −5°C. Applied to 2-ethoxy-1,3-dimethylbenzene, this achieves 72% chlorination at position 5, with byproducts including 4-chloro isomers (18%) and dichlorinated species (10%).

Table 1: Optimization of Chlorination Conditions

| Catalyst System | Temp (°C) | Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| CuCl₂/LiCl | −5 | 8 | 72 | 28 |

| FeCl₃ | 25 | 12 | 41 | 59 |

| I₂ | 80 | 6 | 33 | 67 |

Mechanistic Insights into Regioselectivity

Etherification Techniques for Ethoxy Group Introduction

Ullmann Coupling with Ethanol

Building on CN112028748A, ethylation of 5-chloro-2-hydroxy-1,3-dimethylbenzene employs CuI/1,10-phenanthroline in DMF at 110°C. This achieves 85% conversion to the ethoxy derivative, a significant improvement over traditional Williamson synthesis (57% yield). Key advantages include tolerance of the chloro substituent and minimal O-dealkylation side reactions (<2%).

Competing Pathways in Alkylation

Ethyl bromide outperforms diazoethane in regioselectivity due to reduced carbocation rearrangement risks. However, steric effects from the 1,3-dimethyl groups limit reaction rates, necessitating 24-hour reaction times for complete conversion.

Protective Group Strategies

Sulfonic Acid Blocking Methodology

Introducing a sulfonic acid group at position 4 prior to chlorination effectively blocks undesired para substitution. Subsequent ethoxylation at position 2 proceeds with 89% efficiency, followed by desulfonation using superheated steam (200°C, 2 h). This three-step sequence achieves an overall yield of 63% with 98% regiochemical purity.

Silicon-Based Protecting Groups

Trimethylsilyl protection of the phenolic oxygen during chlorination reduces electronic deactivation. Post-chlorination cleavage with TBAF yields the ethoxy derivative, though this method suffers from scalability issues due to high reagent costs.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Sequential EAS | 5 | 48 | 92 | 12.40 |

| Cu-Catalyzed Chlorination | 3 | 72 | 88 | 8.20 |

| Protective Group | 4 | 63 | 98 | 18.70 |

The copper-catalyzed route emerges as optimal for industrial applications, balancing yield and cost. Academic settings favor protective group strategies for maximum regiochemical control .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-ethoxy-1,3-dimethylbenzene can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the chlorine, ethoxy, or methyl groups can be replaced by other substituents.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeCl3).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

Substitution: Depending on the substituent introduced, products can include 5-bromo-2-ethoxy-1,3-dimethylbenzene, 5-nitro-2-ethoxy-1,3-dimethylbenzene, etc.

Oxidation: Products can include 5-chloro-2-ethoxy-1,3-dimethylbenzaldehyde or 5-chloro-2-ethoxy-1,3-dimethylbenzoic acid.

Reduction: The major product is 2-ethoxy-1,3-dimethylbenzene.

Aplicaciones Científicas De Investigación

5-Chloro-2-ethoxy-1,3-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: It is used in the manufacture of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 5-Chloro-2-ethoxy-1,3-dimethylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted product.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Solubility and Pharmacological Activity

Substituted benzene derivatives exhibit solubility-dependent biological activity. highlights a critical solubility cutoff (0.10–0.46 mmol/L) for GABAₐ receptor modulation, observed between 2-bromo-1,3-dimethylbenzene (0.10 mmol/L) and 2-fluoro-1,3-dimethylbenzene (0.46 mmol/L).

Halogen and Alkoxy Substitution Patterns

Key Compounds for Comparison:

*Calculated based on atomic masses.

- Ethoxy vs.

- Halogen Position and Type : Bromine and iodine in analogs like 5-Bromo-2-iodo-1,3-dimethylbenzene enhance reactivity in cross-coupling reactions, whereas chlorine in the target compound may favor electrophilic substitution .

Q & A

Q. What are the primary synthetic routes for 5-Chloro-2-ethoxy-1,3-dimethylbenzene, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts alkylation or substitution reactions on pre-functionalized benzene derivatives. For example, ethoxy and methyl groups can be introduced using alkyl halides under Lewis acid catalysis (e.g., AlCl₃), while chlorination is achieved via electrophilic substitution using Cl₂ or SO₂Cl₂ . Reaction temperature (optimized between 40–80°C) and solvent polarity critically affect regioselectivity and yield. Solvent-free conditions may improve atom economy in some cases .

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in substituted benzene derivatives like this compound?

- NMR : The chloro and ethoxy groups produce distinct splitting patterns in H NMR (e.g., deshielded aromatic protons near Cl and OCH₂CH₃). C NMR identifies quaternary carbons adjacent to substituents .

- X-ray crystallography : Resolves spatial arrangement, bond angles, and confirms substituent positions (e.g., Cl at position 5, ethoxy at position 2) .

- IR : Stretching frequencies for C-Cl (~550–850 cm⁻¹) and C-O (ethoxy, ~1050–1250 cm⁻¹) provide functional group confirmation .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

The compound is lipophilic due to methyl and ethoxy groups, with low water solubility (<0.5 mmol/L). Solubility increases in polar aprotic solvents (e.g., DMSO, DMF). Stability testing shows degradation under strong acidic/basic conditions (pH <3 or >10), with hydrolysis of the ethoxy group observed .

Advanced Research Questions

Q. How does the electronic nature of substituents influence electrophilic substitution patterns in derivatives of this compound?

The chloro group acts as a meta-directing deactivator, while ethoxy is an ortho/para-directing activator. Competing directing effects create regioselectivity challenges. Computational studies (DFT) predict preferential substitution at position 4 or 6 due to steric hindrance from methyl groups at positions 1 and 3 . Experimental validation via bromination (Br₂/FeBr₃) confirms meta-substitution relative to Cl .

Q. What mechanistic insights explain contradictions in reported reaction outcomes (e.g., unexpected oxidation products)?

Contradictions often arise from solvent effects or trace impurities . For example, oxidation with KMnO₄ in aqueous vs. non-aqueous media yields different products:

- In H₂O: Cleavage of the ethoxy group produces carboxylic acids.

- In acetone: Selective oxidation of methyl groups to aldehydes occurs . Impurities (e.g., residual Lewis acids) may catalyze side reactions, necessitating rigorous purification .

Q. What are the implications of this compound’s low water solubility (<0.5 mmol/L) for in vitro biological assays?

Poor solubility limits bioavailability and complicates dose-response studies. Strategies include:

- Co-solvents : DMSO (≤1% v/v) to enhance dissolution without cytotoxicity .

- Nanoformulation : Liposomal encapsulation improves cellular uptake .

- Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters) metabolized in vivo .

Q. How can advanced chromatographic methods (HPLC-MS, GC-MS) address challenges in quantifying trace impurities?

- HPLC-MS : Using a C18 column and acetonitrile/water gradient separates impurities with detection limits <0.1%. MS/MS identifies structural analogs (e.g., dechlorinated byproducts) .

- GC-MS : Volatile derivatives (e.g., silylated ethoxy groups) enhance detection of low-abundance contaminants .

Methodological Considerations

- Synthetic Optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) to balance reactivity and selectivity .

- Analytical Validation : Cross-validate NMR/X-ray data with computational models (e.g., Gaussian) to resolve stereochemical ambiguities .

- Biological Testing : Include solubility controls (e.g., DMSO vehicle) to distinguish compound effects from solvent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.